molecular formula C15H16N4O B3074012 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile CAS No. 1018618-05-7

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile

Cat. No.: B3074012
CAS No.: 1018618-05-7
M. Wt: 268.31 g/mol
InChI Key: QYNOAFJJKICLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile ( 1018618-05-7) is a quinoline-based chemical compound with a molecular formula of C15H16N4O and a molecular weight of 268.31 g/mol. It features a quinoline scaffold, a structure recognized as an important construction motif in the development of new drugs due to its wide spectrum of biological activities . This compound is of significant interest in medicinal chemistry research, particularly in the development of potential anticancer and antimicrobial agents. Quinoline derivatives have been extensively reported to show significant anticancer activity, functioning through various mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . The piperazinyl moiety attached to the quinoline core is a recurrent framework in antimicrobial research, and molecular hybridization of these structures is an innovative approach to creating new chemical entities with enhanced biological activity . Recent studies on structurally similar 4-piperazinylquinoline hybrids have demonstrated promising antibiotic activity against Gram-positive bacteria like Staphylococcus aureus , with mechanisms of action that may involve interactions with bacterial enzymes such as tyrosyl-tRNA synthetase and DNA gyrase B . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19/h2-3,8-9,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNOAFJJKICLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the reaction of 6-methoxyquinoline with piperazine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or dimethylacetamide and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution reactions, particularly at its secondary amine sites. For example:

  • Alkylation : Treatment with alkyl halides (e.g., 2-chloro-N-phenylacetamide) in DMF with K₂CO₃ at 80°C yields N-alkylated derivatives. This reaction is critical for introducing pharmacophores in drug discovery .

Reaction Conditions Product Yield Source
Alkylation with 2-chloroacetamideDMF, K₂CO₃, 80°C, 2 h2-(4-(3-Formylquinolin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives70–85%
  • Arylation : Reaction with aryl halides via Buchwald-Hartwig coupling introduces aromatic groups, enhancing π-π stacking interactions in target molecules .

Functionalization of the Nitrile Group

The carbonitrile group participates in hydrolysis, reduction, and cycloaddition reactions:

  • Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide. For example, refluxing with H₂SO₄ (20%) yields 6-methoxy-2-(piperazin-1-yl)quinoline-3-carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, enabling further derivatization .

Reaction Conditions Product Yield Source
Acidic hydrolysis20% H₂SO₄, reflux, 6 hQuinoline-3-carboxylic acid derivative65–78%
Catalytic reductionH₂ (1 atm), Pd-C, EtOH, 25°C6-Methoxy-2-(piperazin-1-yl)quinoline-3-amine82%
  • Cycloaddition : Reaction with hydrazine forms pyrazolo[3,4-b]quinoline derivatives, a scaffold with reported kinase inhibitory activity .

Electrophilic Aromatic Substitution (EAS) on the Quinoline Core

The methoxy group activates the quinoline ring toward electrophilic substitution at positions 5 and 8:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups, which can be reduced to amines for additional functionalization .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs regioselectively at position 7, enabling cross-coupling reactions .

Reaction Conditions Product Yield Source
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C7-Bromo-6-methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile75%

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces biaryl motifs, enhancing structural diversity .

  • Sonogashira : Alkynylation with terminal alkynes under inert atmosphere forms ethynyl derivatives .

Reaction Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C7-Aryl-6-methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile60–75%

Oxidation and Reduction Reactions

  • Oxidation of the Methoxy Group : Strong oxidants (e.g., KMnO₄) convert the methoxy group to a quinone, though this is less common due to steric hindrance .

  • Reduction of the Quinoline Ring : Hydrogenation (H₂/Raney Ni) partially saturates the quinoline ring, altering electronic properties .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile:

Potential Applications

  • P-glycoprotein (P-gp) Inhibitors: 6-methoxy-2-arylquinoline analogs, including this compound, have been designed and synthesized as P-gp inhibitors . These compounds could potentially reverse multidrug resistance in cancer cells .
  • Anticancer Activity: Quinoline derivatives have exhibited anticancer activities .
  • Protein Kinase Inhibition: 3-quinolinecarbonitrile derivatives can act as protein tyrosine kinase inhibitors, which are useful in cancer treatment .
  • Biological and Pharmaceutical Activities: Quinoline ring systems have a range of biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anti-inflammatory, anti-hypertensive, and antioxidant activities .

Case Studies and Research Findings

  • A study designed and synthesized 6-methoxy-2-arylquinoline analogs as P-gp inhibitors, using quinine and flavones as lead compounds .
  • The cytotoxic activity of the synthesized compounds was evaluated against multidrug-resistant and drug-sensitive gastric carcinoma cells .
  • Some quinolines showed potent P-gp inhibitory activity .
  • SAR data indicated that a hydroxyl methyl group in position 4 of quinolines plays a key role in P-gp efflux inhibition .
  • ADME studies suggested good human intestinal absorption for the tested compounds .

Synthesis

  • 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde can be synthesized from quinoline with N-methylpiperazine in a basic medium .
  • 6-Methoxy-2-arylquinoline-4-carboxylic acid can be prepared using a Doebner reaction .

Table of Biological Activities of Quinoline Derivatives

ActivityApplication
P-gp InhibitionReversing multidrug resistance in cancer cells
Protein Kinase InhibitionCancer treatment
Anti-tuberculosisTreatment of tuberculosis
AntiplasmodialTreatment of malaria
AntibacterialTreatment of bacterial infections
AntihistamineTreatment of allergies
AntifungalTreatment of fungal infections
AntimalarialTreatment of malaria
Anti-HIVTreatment of HIV
AnticancerCancer treatment
Anti-inflammatoryTreatment of inflammation
Anti-hypertensiveTreatment of hypertension
AntioxidantReducing oxidative stress

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5,7-Dimethyl-2-(piperazin-1-yl)quinoline-3-carbonitrile

This compound (Compound 13 in ) features methyl groups at the 5- and 7-positions. It exhibits moderate activity as a corrector-potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), with an EC50 of 100,000 nM . Its synthesis involves coupling piperazine with a pre-functionalized quinoline core, yielding a 62% product with 99% purity .

6,7-Dimethoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

A derivative with dimethoxy substitutions at positions 6 and 7, this compound demonstrates antibacterial activity against Staphylococcus aureus. The additional methoxy groups enhance solubility and membrane permeability compared to mono-methoxy analogs .

Table 1: Structural and Synthetic Comparison of Piperazinylquinoline-3-carbonitriles

Compound Name Substituents Yield (%) Purity (%) Key Activity Reference
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile 6-OCH₃, 2-piperazine N/A N/A Pharmaceutical impurity
5,7-Dimethyl-2-(piperazin-1-yl)quinoline-3-carbonitrile 5-CH₃, 7-CH₃, 2-piperazine 62 99 CFTR modulation
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile 6,7-(OCH₃)₂, 4-piperazine N/A N/A Antibacterial

Quinoline-3-carbonitriles with Diverse Substituents

Anti-Parasitic Agents

Methoxybenzo[h]quinoline-3-carbonitrile derivatives (e.g., 2-Amino-5,6-dihydro-4-phenyl analogs) exhibit potent activity against Trypanosoma cruzi (Chagas disease), outperforming reference drugs nifurtimox and benznidazole in vitro. The methoxy group enhances lipophilicity and target binding to parasitic enzymes .

EGFR Inhibitors

4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles, such as Quinoline-45, inhibit epidermal growth factor receptor (EGFR) with an IC50 of 5 nM. The cyclopropylamino group at C-4 improves steric complementarity with the ATP-binding pocket of EGFR .

BChE Inhibitors

2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives (e.g., Compound 6l) show mixed inhibition of butyrylcholinesterase (BChE) (IC50 = 1.00 μM). The benzyloxy phenyl moiety facilitates interactions with the enzyme’s peripheral anionic site .

Table 2: Biological Activity of Quinoline-3-carbonitrile Derivatives

Compound Class Target/Activity Potency (IC50/EC50) Structural Feature Reference
Methoxybenzo[h]quinoline-3-carbonitrile Anti-T. cruzi > Nifurtimox 6-OCH₃, fused benzo[h]quinoline
4-Cyclopropylaminoquinoline-3-carbonitrile EGFR inhibition 5 nM C-4 cyclopropylamino group
Pyrano[3,2-c]quinoline-3-carbonitrile BChE inhibition 1.00 μM Benzyloxy phenyl moiety
5,7-Dimethyl-piperazinylquinoline CFTR modulation 100,000 nM 5,7-CH₃, 2-piperazine

Pharmacokinetic and Toxicity Profiles

  • ADME/Tox of Methoxybenzoquinoline Derivatives: In silico studies predict favorable absorption and low hepatotoxicity for methoxy-substituted analogs, with logP values <5 ensuring balanced lipophilicity .
  • Piperazinylquinolines: Derivatives like 5,7-dimethyl-2-(4-nicotinoylpiperazin-1-yl)quinoline-3-carbonitrile show high metabolic stability in microsomal assays, attributed to the electron-withdrawing cyano group .

Biological Activity

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile is a chemical compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies for cancer and infectious diseases. Its unique structure, characterized by a quinoline backbone with a methoxy group, piperazine moiety, and cyano group, contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O. The structural features of this compound are essential for its interaction with biological targets, particularly protein kinases involved in cellular signaling pathways.

Inhibition of Protein Kinases

Research indicates that this compound acts as an inhibitor of specific protein kinases, which play a crucial role in regulating cellular processes such as proliferation and migration. This inhibition is particularly relevant in cancer therapy, where dysregulation of kinase activity is common. Studies have shown that this compound can effectively inhibit the activity of certain growth factor receptor protein tyrosine kinases (PTKs), which are implicated in tumor growth and progression .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : The compound was tested against human breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3). Results indicated significant cytotoxicity, with IC50 values demonstrating comparable efficacy to established chemotherapeutics .
  • Mechanism of Action : Molecular docking studies revealed that this compound binds effectively to the active sites of target kinases, suggesting a mechanism that involves competitive inhibition .
  • Comparative Analysis : In comparison with other quinoline derivatives, this compound exhibited superior activity against certain cancer cell lines, highlighting its potential as a more effective therapeutic agent .

Data Table

Study Target IC50 Value (μM) Comments
Breast Cancer (MCF-7)6-Methoxy-Piperazine Derivative6.50Comparable to Doxorubicin
Prostate Cancer (PC3)6-Methoxy-Piperazine Derivative11.75Significant cytotoxicity observed
Protein Kinase InhibitionVarious PTKsVariesEffective inhibitor in cellular assays
Antimicrobial ActivityStaphylococcus aureus3.9 - 7.8Effective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a precursor, where the piperazine moiety is introduced at the 2-position through nucleophilic displacement of chlorine under reflux with a polar solvent (e.g., DMF or ethanol) . Methoxy groups are often introduced via alkylation or demethylation of protected intermediates. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C), piperazine protons (δ ~2.5–3.5 ppm), and quinoline carbons (aromatic carbons at δ ~110–160 ppm) .
  • IR : Detect characteristic CN stretch (~2220 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆N₄O: calculated 285.1346) .
  • X-ray Crystallography : Resolve ambiguity by analyzing intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. What are standard protocols for preliminary biological activity screening of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of piperazine-substituted quinolines?

  • Methodological Answer :

  • Variation of Substituents : Modify the methoxy group (e.g., replace with ethoxy or halogens) or piperazine (e.g., N-methylpiperazine) to evaluate effects on lipophilicity and target binding .
  • Comparative Analysis : Benchmark against analogs like 6-chloro-2-piperazin-1-yl-quinoline to identify critical pharmacophores .
  • Data Correlation : Use regression models to link logP values (calculated via ChemDraw) with antimicrobial IC₅₀ .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., inoculum size, incubation time) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges) and apply statistical tests (ANOVA) to identify outliers .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to verify target engagement (e.g., DNA gyrase inhibition) .

Q. How do computational methods enhance the design of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize derivatives with high docking scores (>-8 kcal/mol) .
  • QSAR Modeling : Train models on datasets (e.g., IC₅₀ vs. descriptors like polar surface area) to predict activity of novel analogs .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.